molecular formula C22H29N3O2 B363646 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione CAS No. 1008189-16-9

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione

Cat. No.: B363646
CAS No.: 1008189-16-9
M. Wt: 367.5g/mol
InChI Key: PBJXEXFOESKBCA-UHFFFAOYSA-N
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Description

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is a synthetic organic compound that features a unique structure combining an adamantane moiety with an azolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione typically involves the following steps:

    Formation of the Adamantanylamino Intermediate: The adamantane moiety is first functionalized to introduce an amino group. This can be achieved through a reaction with ammonia or an amine under suitable conditions.

    Coupling with 4-(Dimethylamino)phenyl Azolidine-2,5-dione: The adamantanylamino intermediate is then coupled with 4-(dimethylamino)phenyl azolidine-2,5-dione. This step often requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the azolidine-2,5-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Adamantanylamino)-1-phenylazolidine-2,5-dione: Lacks the dimethylamino group, which may affect its biological activity and chemical reactivity.

    1-[4-(Dimethylamino)phenyl]azolidine-2,5-dione: Lacks the adamantane moiety, which may influence its binding properties and stability.

Uniqueness

3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is unique due to the combination of the adamantane moiety and the dimethylamino group. This structural feature imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1-adamantylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-24(2)17-3-5-18(6-4-17)25-20(26)10-19(21(25)27)23-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19,23H,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJXEXFOESKBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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